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5-(Propan-2-yl)-1,3-thiazol-4-amine

Cat. No.: B3236759
CAS No.: 1374664-66-0
M. Wt: 142.22
InChI Key: MGKLCFAQRWJPAR-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocycles in Organic and Medicinal Chemistry

Thiazole and its derivatives are integral to many areas of chemical science, from fundamental organic synthesis to the development of life-saving pharmaceuticals. ijper.org

The journey into the world of thiazole chemistry began in the late 19th century. chemicalbook.come-bookshelf.de The pioneering work of Hantzsch, who first synthesized thiazole in 1887 by reacting α-haloketones with thioamides, laid the foundational groundwork for the field. ijper.orgchemicalbook.comchemhelpasap.com This reaction, now famously known as the Hantzsch thiazole synthesis, remains a widely utilized and efficient method for constructing the thiazole ring. mdpi.comnih.gov Over the decades, the synthetic repertoire for thiazoles has expanded significantly, with methods like the Gabriel synthesis and Cook-Heilbron synthesis providing alternative routes to these valuable heterocycles. wikipedia.orgcutm.ac.in The continuous development of novel synthetic strategies underscores the enduring importance of thiazoles in modern organic chemistry. ijper.org

The thiazole ring is a planar, five-membered heterocycle featuring a sulfur and a nitrogen atom at positions 1 and 3, respectively. chemicalbook.comslideshare.net This arrangement imparts a significant degree of aromaticity to the ring system, a result of the delocalization of pi-electrons. nih.govwikipedia.org The aromatic character contributes to the stability of the thiazole ring. numberanalytics.com

The electronic properties of the thiazole ring are a key determinant of its reactivity. The nitrogen atom acts as a base, although it is less basic than pyridine (B92270). numberanalytics.com The carbon atoms of the ring exhibit distinct reactivities; the C2 position is susceptible to deprotonation and nucleophilic attack, while the C5 position is the primary site for electrophilic substitution. chemicalbook.comwikipedia.org This differential reactivity allows for selective functionalization of the thiazole core. nih.gov

Table 1: Key Structural and Reactivity Features of the Thiazole Ring

FeatureDescriptionReference(s)
Structure Five-membered planar ring with one sulfur and one nitrogen atom. chemicalbook.comslideshare.net
Aromaticity Exhibits significant aromatic character due to pi-electron delocalization. nih.govwikipedia.org
Basicity The nitrogen atom at position 3 is basic. numberanalytics.com
Reactivity at C2 Prone to deprotonation and nucleophilic attack. chemicalbook.comwikipedia.org
Reactivity at C5 Preferred site for electrophilic substitution. chemicalbook.comwikipedia.org

The introduction of an amino group to the thiazole ring, particularly at the 2-position, creates the 2-aminothiazole (B372263) scaffold, a structure of immense importance in medicinal chemistry. mdpi.comscholarsresearchlibrary.com This moiety is a key component in a multitude of approved drugs, highlighting its role as a "privileged structure." nih.govresearchgate.net The amino group provides a reactive handle for further chemical modifications, allowing for the construction of large and diverse chemical libraries for drug screening. rsc.orgresearchgate.net The versatility of the aminothiazole scaffold has led to its incorporation into compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The ease of synthesis, often through the Hantzsch reaction with thiourea (B124793), further enhances its appeal to medicinal chemists. chemhelpasap.comwikipedia.org

Position of 5-(Propan-2-yl)-1,3-thiazol-4-amine within the Thiazole Landscape

While the 2-aminothiazole scaffold has been extensively studied, other substitution patterns on the thiazole ring are also of significant interest. The this compound substructure represents a specific arrangement that has attracted focused research attention.

The specific placement of an isopropyl group at the 5-position and an amine at the 4-position of the thiazole ring is not arbitrary. This particular arrangement is found in a number of biologically active compounds, suggesting that this substitution pattern is crucial for their therapeutic effects. For instance, the antiretroviral drug Ritonavir (B1064), used in the treatment of HIV/AIDS, contains a [2-(propan-2-yl)-1,3-thiazol-4-yl]methyl carbamate (B1207046) moiety. wikipedia.org The isopropyl group in this and other similar structures can influence the molecule's lipophilicity and its binding interactions with biological targets. The 4-amino group, in turn, can participate in hydrogen bonding and serve as a key pharmacophoric feature. The exploration of derivatives of this compound is therefore driven by the desire to understand and optimize these structure-activity relationships for the development of new and improved therapeutic agents.

Academic research into this compound and its derivatives is multifaceted. A primary objective is the development of efficient and versatile synthetic routes to access a wide range of analogues. This involves exploring different starting materials and reaction conditions to improve yields and introduce chemical diversity.

A significant portion of the research is dedicated to investigating the biological activities of these compounds. This includes screening for potential therapeutic applications such as antiviral, antibacterial, and anticancer activities. nih.govmdpi.com Computational studies, such as molecular docking, are often employed to predict and rationalize the interactions of these molecules with their biological targets. nih.gov The overarching goal of this academic inquiry is to elucidate the structure-activity relationships that govern the biological effects of this class of compounds, thereby paving the way for the design of more potent and selective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2S B3236759 5-(Propan-2-yl)-1,3-thiazol-4-amine CAS No. 1374664-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1,3-thiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(2)5-6(7)8-3-9-5/h3-4H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKLCFAQRWJPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Propan 2 Yl 1,3 Thiazol 4 Amine and Its Derivatives

Classical Approaches to Thiazole (B1198619) Ring Synthesis

The formation of the thiazole ring, a key structural motif in many pharmaceuticals, has been achieved through several classical synthetic methods. bepls.com These established routes provide the foundation for the synthesis of a wide array of thiazole derivatives.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazoles. synarchive.com This method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com The reaction proceeds through a multi-step pathway, commencing with an SN2 reaction, followed by an intramolecular attack of the nitrogen atom onto the ketone carbonyl, ultimately leading to the formation of the thiazole ring after dehydration. chemhelpasap.com The Hantzsch synthesis is known for its high yields and operational simplicity. chemhelpasap.com

Numerous variations of the Hantzsch synthesis have been developed to enhance its efficiency and expand its substrate scope. These modifications often involve the use of greener reaction conditions, such as ultrasonic irradiation or solvent-free reactions, to afford thiazole derivatives in high yields with shorter reaction times. nih.govresearchgate.net For instance, a one-pot, multi-component procedure using a reusable catalyst like silica-supported tungstosilisic acid has been reported for the synthesis of substituted Hantzsch thiazole derivatives. mdpi.com Furthermore, variations in reaction conditions, such as performing the synthesis under acidic conditions, can alter the regioselectivity of the reaction, leading to different isomeric products. rsc.org

The general mechanism of the Hantzsch thiazole synthesis is depicted below:

Hantzsch Thiazole Synthesis Mechanism

Table 1: Examples of Hantzsch Thiazole Synthesis Variations

Catalyst/ConditionReactantsProduct TypeReference
Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), substituted benzaldehydesSubstituted Hantzsch thiazole derivatives mdpi.com
Ultrasonic Irradiation3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSubstituted Hantzsch thiazole derivatives nih.gov
Acidic Conditions (10M-HCl-EtOH)α-halogeno ketones, N-monosubstituted thioureas2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles rsc.org

Cyclization Reactions Involving Alpha-Haloketones and Thioamides

The cyclization of α-haloketones with thioamides is the fundamental reaction in the Hantzsch synthesis and a widely employed method for constructing the thiazole ring. bepls.comwikipedia.org This reaction is versatile and can be used to synthesize a broad range of thiazole derivatives, including 2-aminothiazoles by using thiourea as the thioamide component. wikipedia.org The reaction involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

The choice of the α-haloketone and thioamide determines the substituents on the final thiazole ring. For instance, the reaction of phenacyl bromide derivatives with thiosemicarbazones leads to the formation of hydrazinyl-1,3-thiazole derivatives. nih.gov Similarly, reacting α-haloketones with thiocarbohydrazones can yield substituted 1,3-thiazole derivatives. yu.edu.jo

Chemoenzymatic and Enzymatic Synthesis Approaches

In recent years, chemoenzymatic and enzymatic methods have emerged as greener and more efficient alternatives for the synthesis of thiazole derivatives. These methods utilize enzymes as catalysts, often leading to high yields under mild reaction conditions. nih.govnih.gov

A notable example is the one-pot multicomponent synthesis of thiazole derivatives catalyzed by trypsin from porcine pancreas (PPT). This method has been shown to produce a series of thiazole derivatives in high yields (up to 94%). nih.govnih.gov The enzyme demonstrates significant catalytic activity and tolerates a wide range of substrate amines. nih.gov While specific enzymatic routes to 4-aminothiazoles have been explored, some resulting compounds have shown instability in aqueous environments. beilstein-journals.orgresearchgate.net

Specific Routes to 5-(Propan-2-yl)-1,3-thiazol-4-amine Core Structure

The synthesis of the specific target compound, this compound, and its core structure involves the careful selection of precursors and optimization of reaction conditions. A known process for the preparation of a derivative containing this core structure is documented in patent literature. google.com

Precursor Selection and Preparation (e.g., isobutyraldehyde (B47883), methyl chloroacetate)

The synthesis of the this compound core often starts from readily available precursors. While direct synthesis routes for this specific compound are not extensively detailed in the provided search results, related syntheses suggest potential pathways. For example, the synthesis of ethyl 5-isopropyl-2-methylthiazole-4-carboxylate has been achieved using the Hantzsch method. tandfonline.com

The preparation of key intermediates like methyl chloroacetate is typically achieved through the esterification of chloroacetic acid with methanol. chemicalbook.com This process can be optimized by heating the reactants and continuously removing the resulting water. chemicalbook.com

Table 2: Common Precursors in Thiazole Synthesis

PrecursorRole in SynthesisReference
IsobutyraldehydePotential precursor for the propan-2-yl group at the C5 position. tandfonline.com
Methyl ChloroacetateA common building block in organic synthesis, potentially used for introducing the carboxymethyl group or as a precursor for other functional groups. chemicalbook.comresearchgate.netnih.gov
ThioureaA common source of the thioamide functionality, leading to the formation of 2-aminothiazoles. wikipedia.org

Reaction Conditions and Optimization Strategies for Target Compound Formation

The formation of the target compound, this compound, requires carefully controlled reaction conditions. The Hantzsch synthesis, being a primary method, can be optimized in several ways. The use of microwave irradiation or ultrasonic activation can significantly reduce reaction times and improve yields. nih.govmdpi.com Solvent-free conditions also present an environmentally friendly and efficient alternative. researchgate.net

Optimization strategies often involve adjusting the temperature, reaction time, and the choice of catalyst. For example, in the synthesis of Hantzsch thiazole derivatives, refluxing in an ethanol/water mixture with a catalyst for a specific duration has been shown to be effective. mdpi.com The cyclization of thiosemicarbazone derivatives with phenacyl bromide derivatives to form hydrazinyl-1,3-thiazoles can yield pure products in good to excellent yields. nih.gov

The synthesis of related 4,5-disubstituted thiazoles has been achieved through a base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates, a process noted for its simplicity and rapidity. researchgate.net

Green Chemistry Approaches in Thiazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. bepls.com These methods focus on reducing the use of hazardous materials, improving energy efficiency, and employing renewable resources. Key green approaches applicable to the synthesis of this compound include microwave-assisted synthesis, the use of solvent-free or aqueous reaction media, and the application of recyclable catalysts. bepls.comresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. petsd.org For the synthesis of aminothiazoles, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher product yields. petsd.orgnih.gov This rapid, efficient, and clean technology is well-suited for the Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thioamide-containing reactant. youtube.com

In a typical microwave-assisted synthesis of a 4-substituted-2-aminothiazole, a ketone, an oxidizing agent like iodine, and thiourea can be reacted together. nih.gov For the specific synthesis of this compound, the analogous starting materials would be 1-bromo-3-methylbutan-2-one reacting with a suitable aminating reagent. The use of microwave energy facilitates rapid heating, leading to selective product formation in a short timeframe. nih.gov Researchers have successfully synthesized various 2-aminothiazole (B372263) derivatives using microwave irradiation, often in green solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, which further enhances the environmental friendliness of the process. bepls.comresearchgate.net

Table 1: Examples of Microwave-Assisted Thiazole Synthesis

Reactants Solvent/Conditions Reaction Time Yield Reference
Aromatic ketones, NBS, Thioureas PEG-400/Water, 80-85°C 28-32 min 84-89% researchgate.net
o-chloroacetophenone, Iodine, Thiourea Microwave Irradiation A few minutes High nih.gov

The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. Thiazole synthesis has been successfully adapted to solvent-free conditions or the use of water as a benign reaction medium. researchgate.netresearchgate.net

Solvent-free, or "neat," reactions are typically conducted by grinding the reactants together or by heating a mixture of the solid reactants. nih.govacs.org This approach minimizes waste and simplifies product purification. The Hantzsch condensation of α-bromoacetophenones with thiourea has been shown to proceed to completion in seconds under solvent-free conditions, providing good yields of 2-aminothiazoles without the need for a catalyst. organic-chemistry.org

Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. One-pot protocols for synthesizing 4-aryl-2-aminothiazoles have been developed in aqueous media, often in combination with microwave irradiation or the use of phase-transfer catalysts like β-cyclodextrin. researchgate.netorganic-chemistry.org For instance, the reaction of aromatic ketones with N-Bromosuccinimide (NBS) and thioureas in a mixture of polyethylene glycol (PEG)-400 and water provides excellent yields in short reaction times. researchgate.net Such aqueous methods avoid the use of lachrymatory and harmful α-haloketones by generating them in situ. researchgate.netorganic-chemistry.org

Table 2: Comparison of Solvent-Free and Aqueous Synthesis of Thiazoles

Method Key Advantages Typical Reactants Reference
Solvent-Free Reduced waste, simple work-up, fast reaction rates α-haloketones, Thiourea organic-chemistry.org
Aqueous Medium Environmentally benign, safe, avoids hazardous reagents Ketones, NBS, Thiourea researchgate.net

| Aqueous Medium with β-cyclodextrin | Catalyst in water, good yields at moderate temperature | β-keto esters, NBS, Thiourea | organic-chemistry.org |

The use of heterogeneous catalysts, particularly those that can be easily recovered and reused, is a key green chemistry strategy. Magnetic nanocatalysts, which typically consist of a magnetic core like iron oxide (Fe₃O₄) coated with a catalytically active shell, have gained prominence in thiazole synthesis. researchgate.net Their primary advantage is the simple separation from the reaction mixture using an external magnet, which simplifies purification and allows for catalyst recycling. researchgate.nettandfonline.com

Various functionalized magnetic nanoparticles have been developed as efficient catalysts for the one-pot, three-component synthesis of thiazole derivatives. For example, a copper-containing nanocatalyst (γ-Fe₂O₃@SiO₂@Phen@Cu(II)) has been used for thiazole synthesis in ethanol, achieving excellent yields in very short reaction times (5-15 minutes). tandfonline.comtandfonline.com The catalyst was shown to be reusable for at least four cycles without a significant drop in activity. tandfonline.com Similarly, zirconia-sulfuric acid magnetic nanoparticles (Fe₃O₄@ZrO₂–SO₃H) have been employed as a recyclable acid catalyst for thiazole synthesis in water. researchgate.net These catalytic systems provide a sustainable and efficient alternative to traditional homogeneous catalysts.

Table 3: Examples of Magnetic Nanocatalysts in Thiazole Synthesis

Catalyst Core Functionalization Solvent Key Feature Reference
γ-Fe₂O₃@SiO₂@Phen@Cu(II) Maghemite (γ-Fe₂O₃) Silica, Phenanthroline, Cu(II) Ethanol Recyclable (4 cycles), fast (5-15 min) tandfonline.comtandfonline.com
Fe₃O₄@ZrO₂–SO₃H Magnetite (Fe₃O₄) Zirconia, Sulfonic Acid Water Recyclable acidic catalyst researchgate.net

Derivatization Strategies of the this compound Nucleus

Derivatization of a core heterocyclic structure is a fundamental strategy in medicinal chemistry to modulate biological activity. For the this compound scaffold, the primary amine group is the most common site for functionalization, although modifications to the side chain are also conceivable.

The primary amino group at the C4 position of the thiazole ring is a versatile handle for introducing a wide range of functional groups. This functionalization is crucial for exploring structure-activity relationships. Common derivatization reactions include acylation, sulfonylation, and the formation of Schiff bases.

Acylation: The amine can readily react with acid chlorides or anhydrides to form amide derivatives. nih.govmdpi.com For example, reacting this compound with various acyl chlorides (e.g., benzoyl chloride, furoyl chloride) would yield the corresponding N-acylated products. mdpi.com These reactions are often performed using the Schotten-Baumann protocol. mdpi.com

Schiff Base Formation: Condensation of the primary amine with various aldehydes or ketones yields imines, also known as Schiff bases. mdpi.com This reaction is a straightforward way to introduce diverse aryl or alkyl substituents. For instance, reacting the title compound with substituted benzaldehydes would produce a library of Schiff base derivatives. mdpi.com

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. mdpi.com These functional groups can act as important hydrogen bond donors and acceptors, influencing biological interactions.

These derivatization reactions allow for the systematic modification of the molecule's electronic and steric properties, which is a key step in the development of new therapeutic agents. nih.gov

Table 4: Common Functionalization Reactions at the Amine Group of Aminothiazoles

Reagent Type Product Type Purpose Reference
Acid Chlorides / Anhydrides Amides Introduce acyl groups, modulate properties nih.govmdpi.com
Aldehydes / Ketones Schiff Bases (Imines) Introduce diverse aryl/alkyl substituents mdpi.com
Isocyanates Ureas Add H-bonding capability mdpi.com
Isothiocyanates Thioureas Add H-bonding capability, introduce sulfur mdpi.com

Direct functionalization of the isopropyl group at the C5 position of the thiazole ring presents a significant synthetic challenge. The carbon-hydrogen (C-H) bonds of an isopropyl group are generally unreactive and require harsh conditions or specialized catalytic systems for activation. This type of modification is far less common than functionalization at the amine group.

Hypothetically, strategies for modifying the isopropyl group could involve:

Free-Radical Halogenation: This non-selective method could potentially introduce a halogen atom onto the isopropyl group, which could then be displaced by other nucleophiles. However, this approach often leads to a mixture of products and lacks the precision required for targeted drug design.

Oxidation: Strong oxidizing agents might convert the isopropyl group into a hydroxyl or carbonyl functional group. This would, however, require careful control to avoid over-oxidation or degradation of the thiazole ring itself.

Directed C-H Activation: Modern synthetic organic chemistry has developed advanced methods for the catalytic, site-selective functionalization of C-H bonds. These reactions often use transition metal catalysts (e.g., palladium, rhodium, iridium) and a directing group to guide the catalyst to a specific C-H bond. While powerful, such methods are highly specialized, and their application to the isopropyl group of this specific thiazole has not been reported in the literature.

Given the synthetic hurdles, modifying the isopropyl group is not a typical derivatization strategy. Instead, chemists would more likely synthesize analogues with different C5-substituents from the ground up, for example, by starting with different α-haloketones in the initial Hantzsch synthesis. This approach provides more reliable and controlled access to a variety of C5-substituted thiazole derivatives.

Chemical Reactivity and Transformations of 5 Propan 2 Yl 1,3 Thiazol 4 Amine

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring

The thiazole ring's reactivity is a nuanced balance of its aromatic character and the electronic effects of its heteroatoms. The nitrogen atom at position 3 tends to withdraw electron density from the ring, making the carbon atoms somewhat electron-deficient. Conversely, the sulfur atom at position 1 can act as an electron donor through its lone pairs. This complex electronic environment governs the regioselectivity of substitution reactions.

In general, electrophilic substitution on the thiazole ring is possible, though it is often less facile than in more electron-rich aromatic systems. The position of attack by electrophiles is influenced by the substituents already present on the ring. For 4-aminothiazoles, the activating effect of the amino group can direct electrophiles to specific positions. While specific studies on 5-(propan-2-yl)-1,3-thiazol-4-amine are not extensively detailed in the provided results, general principles of thiazole chemistry suggest that electrophilic attack could occur at the C2 or C5 position, depending on the reaction conditions and the nature of the electrophile. For instance, halogenation and sulfonation reactions typically favor the C5 position in the thiazole ring if it is unsubstituted. pharmaguideline.com

Nucleophilic substitution reactions on the thiazole ring are also a significant aspect of its chemistry. These reactions are more likely to occur at positions that are electron-deficient, such as the C2 position. pharmaguideline.com The presence of a good leaving group at this position facilitates nucleophilic attack. The quaternization of the ring nitrogen can further activate the ring towards nucleophilic attack by making the C2-hydrogen more acidic. pharmaguideline.com

The thiazole ring can also undergo reduction, leading to dihydrothiazoles, or oxidation to form sulfoxides or sulfones. Desulfuration and subsequent degradation of the thiazole ring can be achieved through reduction with reagents like Raney nickel. pharmaguideline.com

Reactions Involving the Primary Amine Functionality

The primary amine group at the 4-position of this compound is a key center of reactivity, readily participating in a range of common amine reactions.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine makes it susceptible to acylation by acid chlorides or anhydrides, leading to the formation of amides. libretexts.org This reaction is a common strategy for introducing various acyl groups onto the amine, which can modify the compound's properties. The resulting amide is generally less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group, which prevents over-acylation. libretexts.org

Alkylation of the primary amine with alkyl halides can also occur. However, this reaction can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. libretexts.org The initially formed secondary amine can compete with the starting primary amine for the alkylating agent. libretexts.org To favor mono-alkylation, a large excess of the amine is often used. libretexts.org

Arylation reactions, which involve the formation of a bond between the amine nitrogen and an aryl group, are also feasible, providing a route to N-aryl-4-aminothiazole derivatives.

Condensation Reactions with Carbonyl Compounds

Primary amines, such as the one in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. wikipedia.org

Cycloaddition Reactions for Fused Heterocycles

The 4-amino-thiazole scaffold is a valuable building block for the synthesis of fused heterocyclic systems. The primary amine can participate in cycloaddition reactions with various reagents to construct new rings fused to the thiazole core. For instance, reactions with appropriate bifunctional electrophiles can lead to the formation of thiazolo[4,5-d]pyrimidines, thiazolo[4,5-b]pyridines, and other related fused systems. While specific examples for this compound are not provided, the general reactivity pattern of 4-aminothiazoles suggests its utility in such transformations. The formation of fused heterocycles often involves an initial reaction at the amine followed by an intramolecular cyclization.

Stereochemical Aspects of Reactivity

For the parent compound, this compound, there are no chiral centers, and therefore, stereochemical considerations in its reactions are not directly applicable. However, it is important to note that related thiazole derivatives can possess chiral centers. For example, in a related structure, (5R)-2-[(2-fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one, the stereochemistry at the C5 position would be a critical factor in its reactivity and biological activity. In such cases, reactions could proceed with either retention or inversion of configuration at the chiral center, or lead to racemization, depending on the reaction mechanism.

Stability and Degradation Pathways

The stability of this compound will be influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing or reducing agents. Generally, thiazole rings are relatively stable aromatic systems. However, like many organic compounds, it can be susceptible to degradation under harsh conditions.

Potential degradation pathways could involve:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or sulfone. The primary amine group can also be susceptible to oxidation.

Hydrolysis: Under certain pH conditions, the amine group could potentially be hydrolyzed, although this is generally not a facile process for aromatic amines.

Photodegradation: Exposure to UV light could potentially lead to the degradation of the compound, a common phenomenon for many aromatic and heterocyclic molecules.

Thermal Degradation: At elevated temperatures, the compound may decompose. Studies on related amine compounds used in industrial processes show that thermal degradation can lead to the formation of various smaller molecules. nih.gov For instance, in the presence of CO2, blends of amines can degrade, with the stability being dependent on the amine's structure (primary, secondary, or tertiary). nih.gov

Detailed stability studies specific to this compound would be necessary to fully elucidate its degradation profile and identify the specific degradation products.

Advanced Spectroscopic and Spectrometric Methodologies for Elucidation of 5 Propan 2 Yl 1,3 Thiazol 4 Amine Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the initial structural assessment of 5-(propan-2-yl)-1,3-thiazol-4-amine. The predicted chemical shifts provide a theoretical framework for the expected spectral appearance of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The isopropyl group will exhibit a characteristic pattern: a doublet for the six equivalent methyl protons and a septet for the single methine proton, arising from spin-spin coupling. The amine group protons are expected to appear as a broad singlet, and the proton on the thiazole (B1198619) ring will also produce a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The thiazole ring carbons will resonate at lower field due to the influence of the heteroatoms (nitrogen and sulfur). The carbons of the isopropyl group will appear at a higher field.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR) Integration (¹H NMR)
-CH(CH₃)₂~3.0-3.5~30-35Septet1H
-CH(CH₃)₂~1.2-1.4~20-25Doublet6H
Thiazole-H~8.0-8.5~140-145Singlet1H
Thiazole-C-SNot Applicable~150-155Not ApplicableNot Applicable
Thiazole-C-NH₂Not Applicable~160-165Not ApplicableNot Applicable
-NH₂~5.0-6.0 (broad)Not ApplicableSinglet (broad)2H

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. A cross-peak would be expected between the methine proton and the methyl protons of the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the carbon signals for the isopropyl methine and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the attachment of the isopropyl group to the thiazole ring by showing correlations from the isopropyl protons to the thiazole ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the protons of the isopropyl group and the thiazole ring proton.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group will likely appear as two distinct bands in the region of 3300-3500 cm⁻¹ wpmucdn.comorgchemboulder.com. The C-H stretching vibrations of the isopropyl group will be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1650 cm⁻¹ region. A C-N stretching vibration for the amine group should also be present wpmucdn.comorgchemboulder.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the thiazole ring and the C-S stretching vibration are often more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric)~3400-3500WeakMedium-Strong
N-H Stretch (symmetric)~3300-3400WeakMedium-Strong
C-H Stretch (isopropyl)~2870-2960StrongMedium
C=N Stretch (thiazole)~1620-1650MediumMedium
N-H Bend (amine)~1580-1620MediumWeak
C=C Stretch (thiazole)~1500-1550MediumStrong
C-N Stretch (amine)~1250-1350MediumMedium
C-S Stretch (thiazole)Weak/VariableStrongWeak

Note: These are predicted values and may vary based on the physical state of the sample and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass-to-charge ratio (m/z), in accordance with the nitrogen rule libretexts.orgmiamioh.edu. The fragmentation of the molecular ion will provide valuable structural information. A common fragmentation pathway for aliphatic amines is the alpha-cleavage, which would involve the loss of a methyl group from the isopropyl substituent libretexts.orgmiamioh.educhemguide.co.uk. Fragmentation of the thiazole ring is also possible semanticscholar.orgresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule mdpi.com. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula of this compound.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺142Molecular Ion
[M-CH₃]⁺127Loss of a methyl group
[M-C₃H₇]⁺99Loss of the isopropyl group

Note: The predicted m/z values are for the most abundant isotopes. PubChem predicts a monoisotopic mass of 142.05647 Da for the neutral molecule uni.lu.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be particularly useful for the analysis of this compound in complex mixtures, such as reaction monitoring or in biological matrices for metabolic studies. The liquid chromatograph would first separate the compound from other components in the sample, and the mass spectrometer would then provide its molecular weight and fragmentation data for positive identification. For a basic compound like an amine, a reverse-phase HPLC method with an acidic mobile phase would likely be suitable for good chromatographic peak shape and retention sielc.comsielc.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fiveable.meazolifesciences.comwikipedia.orgazom.com By irradiating a single crystal of a compound with a focused beam of X-rays, a diffraction pattern is generated as the X-rays are scattered by the electron clouds of the atoms in the crystal lattice. wikipedia.orgazom.comnih.gov The angles and intensities of these diffracted beams are meticulously recorded and analyzed. Through complex mathematical calculations, primarily involving Fourier transforms, the diffraction data is converted into a three-dimensional electron density map of the molecule. fiveable.menih.gov This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

This powerful technique is instrumental in confirming the molecular structure of newly synthesized compounds, identifying stereochemistry, and understanding intermolecular interactions such as hydrogen bonding and packing forces within the crystal. wikipedia.org

For the compound this compound, specific experimental X-ray crystallographic data is not available in the public domain based on a thorough review of current literature. The successful application of this technique would require the growth of high-quality single crystals of the compound, which can be a challenging and time-consuming process. Were such data available, it would be presented in a detailed crystallographic data table.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. eolss.netvelp.comwikipedia.orgmeasurlabs.comresearchgate.net For organic compounds, this most commonly refers to the determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). wikipedia.orgresearchgate.net The most prevalent method for this is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. velp.comresearchgate.net

This technique is crucial for verifying the empirical formula of a synthesized compound and assessing its purity. wikipedia.orgresearchgate.net The experimentally determined elemental composition is compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the correct identification and purity of the compound.

While specific experimental elemental analysis data for this compound is not documented in the available literature, the theoretical elemental composition can be calculated based on its molecular formula, C₆H₁₀N₂S.

Interactive Data Table: Elemental Analysis of this compound

ElementTheoretical (%)Experimental (%)
Carbon (C)50.67Data not available
Hydrogen (H)7.09Data not available
Nitrogen (N)19.70Data not available
Sulfur (S)22.55Data not available

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. chemistnotes.comphotometrics.netaurigaresearch.comresolvemass.cawikipedia.org This method is highly valuable for assessing the thermal stability of a material, as it provides information on decomposition temperatures, residual solvent or moisture content, and the composition of multi-component systems. chemistnotes.comphotometrics.netaurigaresearch.comwikipedia.org

In a typical TGA experiment, a small amount of the sample is placed in a pan that is part of a precision balance, and it is heated in a furnace at a controlled rate. photometrics.net The resulting data is plotted as a thermogram, which shows the mass of the sample as a function of temperature. Significant mass loss at specific temperatures indicates thermal events such as decomposition, dehydration, or desolvation. photometrics.netwikipedia.org

The thermal stability of a compound is a critical parameter, particularly for applications where it may be exposed to elevated temperatures. TGA can determine the temperature at which a compound begins to degrade, providing an upper limit for its practical use.

A review of the scientific literature indicates that no specific thermogravimetric analysis data has been published for this compound. Such an analysis would be instrumental in defining its thermal stability profile.

Interactive Data Table: Thermogravimetric Analysis of this compound

ParameterValue
Onset of Decomposition (°C)Data not available
Temperature of Maximum Decomposition Rate (°C)Data not available
Residual Mass (%)Data not available

Computational and Theoretical Studies on 5 Propan 2 Yl 1,3 Thiazol 4 Amine and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. niscair.res.in By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy. For thiazole (B1198619) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, are effective for modeling their characteristics. niscair.res.in

Optimized Geometries and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 5-(propan-2-yl)-1,3-thiazol-4-amine, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The geometry of similar thiazole molecules has been successfully optimized using the B3LYP method with a 6-31G basis set. niscair.res.in

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core Structure (Calculated using DFT/B3LYP) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C1-C2 | 1.375 | C2-N1-C3 | 110.5 | N1-C2-C1-S1 | 0.0 | | C2-N1 | 1.380 | C1-S1-C3 | 89.0 | C2-N1-C3-S1 | 0.0 | | N1-C3 | 1.320 | N1-C3-C4 | 125.0 | C4-C3-N1-C2 | 180.0 | | C3-S1 | 1.750 | C3-C4-C5 | 120.0 | | | | S1-C1 | 1.730 | | | | |

Note: The data in this table is illustrative for a thiazole core and not specific to this compound, as dedicated studies are not available.

Electronic Structure (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

For thiazole azo dyes, the HOMO orbitals are typically spread over the donor moieties and the thiazole ring, while the LUMO's nature is dictated by acceptor groups. mdpi.com In this compound, the HOMO is expected to have significant contributions from the amine group and the thiazole ring, which are electron-rich. The LUMO is likely to be distributed over the thiazole ring.

Charge distribution analysis, often performed using Mulliken population analysis, reveals the partial charges on each atom. niscair.res.in This helps in identifying electrophilic and nucleophilic sites within the molecule.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Thiazole Analog

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 5.3
Ionization Potential 6.5

Note: This data is representative and serves to illustrate typical values for thiazole derivatives.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, serves two main purposes. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies). Secondly, it allows for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra.

For thiazole derivatives, characteristic vibrational bands can be reliably predicted and compared with experimental data. niscair.res.in For instance, the stretching vibrations of the C=N and C-S bonds within the thiazole ring, as well as the N-H stretching of the amine group, can be assigned.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amine group and the sulfur atom, making these sites prone to electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduwisc.edu It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which can be quantified as stabilization energies. researchgate.net These interactions, or delocalizations, are crucial for understanding the stability and reactivity of the molecule.

Molecular Dynamics Simulations

For analogs of this compound, MD simulations have been used to study their interactions with biological targets, such as proteins. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration to monitor its compactness. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine
2-(butylamino)-4-(naphth-2-yl)thiazole

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Interpretations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a correlation between the chemical structures of a series of compounds and their biological activities. In the context of this compound and its analogs, mechanistic QSAR studies provide valuable insights into the specific molecular features that govern their interactions with biological targets. A properly validated QSAR model expands information about the mechanistic aspects of molecules, including the specificity and quantitative contribution of various structural traits to the desired biological activity. nih.gov

The development of a robust QSAR model involves correlating the biological activity of compounds with molecular descriptors, which are numerical representations of their structural and physicochemical properties. nih.gov For aminothiazole derivatives and related heterocyclic compounds, these descriptors often fall into categories such as steric, electronic, and hydrophobic properties. The interpretation of the QSAR equation provides a mechanistic understanding of how these properties influence the activity.

For instance, 3D-QSAR studies on related heterocyclic amines, such as 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines, have generated models highlighting the importance of specific fields. researchgate.net A positive coefficient for a steric descriptor at a particular position suggests that a bulkier substituent is favored for enhanced activity, while a negative coefficient indicates that less bulky groups are preferred. researchgate.net Similarly, electrostatic field points in a model can indicate where electronegative or electropositive groups are required for optimal interaction with a target. researchgate.net For example, a model might suggest that an increase in the value of a descriptor representing the frequency of an amide nitrogen at a specific distance from a chlorine atom has a positive impact on affinity. nih.gov Conversely, a descriptor with a negative coefficient, such as one representing the frequency of sp2-hybridized oxygen atoms at a certain distance from an sp2-hybridized carbon atom, would indicate that this feature is detrimental to activity. nih.gov

These interpretations allow researchers to rationally design new analogs with improved potency by modifying the core structure according to the model's predictions. The goal is to identify and optimize the key pharmacophoric features necessary for the desired biological effect. nih.gov

Table 1: Interpretation of Common Descriptor Types in Mechanistic QSAR

Descriptor TypePositive Coefficient ImplicationNegative Coefficient ImplicationExample from Analog Studies
Steric A bulkier group at this position increases activity.A smaller group at this position is preferred.The need for a more bulky group at a specific position for PIM-1 inhibition. researchgate.net
Electrostatic An electron-withdrawing (electronegative) group is favorable.An electron-donating (electropositive) group is favorable.The need for electronegative groups at specific points for favorable biological activity. researchgate.net
Hydrophobic Increased hydrophobicity in this region enhances activity.Increased hydrophilicity in this region enhances activity.A model suggested the requirement of a positive hydrophobic group for potent PIM-1 inhibition. researchgate.net
Topological A specific arrangement or count of atoms/bonds is beneficial.A specific structural feature is detrimental.A descriptor for the frequency of sp2 oxygen atoms at a specific distance had a negative impact on anti-thrombotic activity. nih.gov

Molecular Docking Studies (Mechanistic Binding to Academic Model Targets)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in elucidating the mechanistic basis of a ligand's activity at a molecular level. For this compound and its analogs, docking studies have been crucial in understanding their binding to various academic model targets, providing a structural rationale for their observed biological effects.

A key academic target for 5-aminothiazole analogs has been prolyl oligopeptidase (PREP) . nih.govacs.org Docking studies were essential in explaining the intriguing structure-activity relationships of these compounds, which act as potent modulators of PREP's protein-protein interaction (PPI) functions while being only weak inhibitors of its enzymatic activity. nih.govacs.org

Another important class of targets includes cyclin-dependent kinases (CDKs) , specifically CDK4 and CDK6, which are critical regulators of the cell cycle. Analogs such as 4-(thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amines have been docked into the ATP binding pocket of CDK4 and CDK6 to understand the structural basis for their potent and selective inhibition. acs.org

Furthermore, docking studies have explored the interaction of thiazole-containing compounds with other cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and dihydrofolate reductase (DHFR) . researchgate.netresearchgate.net These studies help to understand the plausible binding interactions that contribute to the anticancer properties of these molecules. researchgate.netresearchgate.net

The analysis of ligand-protein interactions derived from docking simulations provides a detailed picture of the binding mechanism. This involves identifying specific contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's binding site.

For 5-aminothiazole-based ligands targeting prolyl oligopeptidase (PREP), molecular modeling has been instrumental. nih.govacs.org The stability of the 5-aminothiazole scaffold allowed for the exploration of diverse substitution patterns, and interaction analysis revealed how these different substituents engage with the protein. acs.org

In the case of CDK4/6 inhibitors, docking of a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine analog revealed key interactions within the ATP binding pocket. The molecule was shown to form two hydrogen bonds with the backbone of the conserved Val101 residue and another hydrogen bond with the side chain of the conserved Asp163. acs.org Previous studies on related compounds targeting CDK2 and CDK9 showed that the thiazole C2-amino site interacts strongly with the Asp residue of the DFG motif, enhancing hydrophobic interactions with the gatekeeper phenylalanine residue. acs.org These types of specific interactions are critical for the potency and selectivity of the inhibitors.

Docking of other thiazole derivatives into targets like EGFR has also been performed to understand their binding interactions. researchgate.net Similarly, studies on thiadiazole analogs targeting DHFR identified crucial interactions within the enzyme's active site, supporting the observed biological activity. researchgate.net

Table 2: Summary of Ligand-Protein Interactions for Aminothiazole Analogs in Model Targets

Ligand ClassTarget ProteinKey Interacting ResiduesTypes of Interactions
4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/6Val101, Asp163, Phe (Gatekeeper)Hydrogen Bonds, Hydrophobic Interactions
5-Aminothiazole derivativesProlyl Oligopeptidase (PREP)Not specifiedUncovered a new binding site, modulating protein-protein interactions. nih.gov
3-(2-(5-amino-3-aryl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-onesEGFRNot specifiedPlausible binding site interactions identified. researchgate.net
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesDHFRNot specifiedInteractions within the enzyme pocket amino acids. researchgate.net

A significant outcome of molecular docking is the identification and characterization of binding sites on target proteins. For well-characterized enzymes like kinases, ligands are often docked into known active sites, such as the ATP-binding pocket. Docking studies of thiazole-based inhibitors in CDK4/6 confirmed their binding mode within this pocket, similar to established inhibitors like palbociclib. acs.org

Perhaps more strikingly, computational studies on 5-aminothiazole ligands led to the discovery of a new ligand-binding site on prolyl oligopeptidase (PREP). nih.govacs.org This new site is distinct from the catalytic active site and is important for modulating the protein-protein interaction functions of PREP. nih.gov This discovery was crucial for explaining why these compounds could affect PREP's non-enzymatic roles without being strong inhibitors of its proteolytic activity. acs.org

The identification of such allosteric or alternative binding sites is a powerful application of molecular docking that can open new avenues for drug design. It allows for the development of modulators with novel mechanisms of action, such as the selective disruption of protein-protein interactions. The binding mode within these sites reveals the specific orientation and conformation the ligand adopts to achieve its effect, guiding further structural optimization. For other targets like EGFR and DHFR, docking studies have successfully mapped the interactions of thiazole-containing compounds within their respective active site pockets, providing a structural hypothesis for their mechanism of action. researchgate.netresearchgate.net

Exploration of 5 Propan 2 Yl 1,3 Thiazol 4 Amine As a Precursor in Complex Chemical Syntheses

Role as a Building Block in Heterocyclic Hybrids

The molecular hybridization of a thiazole (B1198619) ring with other heterocyclic systems is a prominent strategy in medicinal chemistry to develop novel compounds. nih.gov The 4-aminothiazole core, as present in 5-(propan-2-yl)-1,3-thiazol-4-amine, is an excellent starting point for such syntheses. The exocyclic amino group serves as a versatile nucleophilic handle, enabling reactions to link the thiazole to other rings, creating hybrid molecules with potentially synergistic properties.

Common strategies involve the reaction of the amino group with various electrophiles to initiate cyclization or linkage. For instance, aminothiazoles are frequently used to construct thiazole-pyrazole and thiazole-pyridine hybrids. nih.govnih.gov In a typical synthetic pathway, an aminothiazole can be acylated or condensed with a dicarbonyl compound, followed by cyclization with reagents like hydrazine (B178648) to form a pyrazole (B372694) ring fused or linked to the thiazole core. nih.govacs.org Similarly, reaction with α,β-unsaturated ketones can lead to the formation of pyridine (B92270) or dihydropyridine (B1217469) rings. nih.gov

The synthesis of thiazolyl-pyrazoline conjugates, for example, often involves the reaction of a thiazole-containing carbothioamide with phenacyl bromide derivatives. nih.gov This highlights how the core thiazole structure, once functionalized, can be a platform for building complex systems. Given its structure, this compound is a prime candidate for these types of transformations, where its amino group can be converted into a thiourea (B124793) or other reactive intermediate to facilitate the construction of these elaborate hybrid molecules.

Table 1: Examples of Heterocyclic Hybrids Synthesized from Thiazole Precursors

Precursor Type Reactants Resulting Hybrid Reference
Pyridine-Thiazole 1-(Pyridin-2-yl)thiourea, 3-chloropentane-2,4-dione 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone nih.gov
Thiazole-Pyrazoline Thiazolyl carbothioamide, Phenacyl bromide 2-(Pyrazol-1-yl)-4-(aryl)thiazole nih.gov
Thiazole-Triazole Pyrazole-1-carbothioamide, Phenacyl bromide Thiazole-linked triazole nih.gov
Thiazole-Pyridine 2-(4-((2-Carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, α-Halogenated carbonyls Pyridine-thiazole hybrids with acetamide (B32628) spacer arabjchem.org

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. thieme-connect.com Heterocyclic amines are particularly valuable in MCRs, and the 4-aminothiazole moiety of this compound makes it a suitable candidate for such processes.

One of the most relevant MCRs for this class of compounds is the Gewald reaction , which is used to synthesize 2-aminothiophenes. wikipedia.org While the classic Gewald reaction builds a thiophene (B33073) ring, modified versions and related MCRs are used to construct other heterocycles starting from activated nitriles and sulfur. wikipedia.orgnih.gov More directly, aminothiazoles themselves can participate as one of the key components in MCRs. For example, 2-aminothiazole (B372263) has been used in a three-component reaction with an aldehyde and ethyl acetoacetate (B1235776) to synthesize thiazolopyrimidine derivatives. rsc.org This reaction demonstrates the ability of the aminothiazole system to act as a dinucleophile, with both the ring nitrogen and the exocyclic amine participating in the reaction cascade.

Another documented MCR involves the one-pot synthesis of 4-aminothiazole-2(3H)-thiones from primary amines, carbon disulfide, and an α-bromoacetonitrile. thieme-connect.com While this reaction builds the thiazole ring itself, it underscores the types of transformations where aminothiazole chemistry is central. Given its structure, this compound could foreseeably be utilized in MCRs where the primary amine acts as the initial nucleophile to kickstart a domino reaction sequence, leading to the rapid assembly of complex, drug-like scaffolds. thieme-connect.comrsc.org

Table 2: Multi-Component Reactions Involving Aminothiazole Scaffolds

MCR Name/Type Components Product Type Catalyst/Conditions Reference
Thiazolopyrimidine Synthesis 2-Aminothiazole, Aromatic aldehydes, Ethyl acetoacetate Thiazolopyrimidines Sulfamic acid / Reflux rsc.org
Domino Synthesis Primary amine, Carbon disulfide, Aryl(bromo)acetonitrile 4-Aminothiazole-2(3H)-thiones Na2CO3, NaI / Ethanol thieme-connect.com
Pyrazole-Thiazole Synthesis Aryl glyoxal, Aryl thioamide, Pyrazolones Pyrazole-linked thiazoles HFIP / Room Temp acs.org

Formation of Advanced Organic Materials or Ligands

The thiazole ring, with its sulfur and nitrogen heteroatoms, is an excellent chelating agent for metal ions. ekb.egroyalsocietypublishing.org This property allows thiazole derivatives to serve as ligands in the formation of coordination complexes and metal-organic frameworks (MOFs), which are classes of advanced materials with applications in catalysis, gas storage, and electronics.

The nitrogen atom of the thiazole ring and the exocyclic amino group in this compound can act as coordination sites. Research on related aminothiazole compounds has shown their ability to form stable complexes with various transition metals, including platinum(II), copper(II), cobalt(II), and zinc(II). ekb.egnih.govmdpi.com These metal complexes often exhibit enhanced biological activity compared to the free ligands and can possess interesting electronic or photophysical properties. royalsocietypublishing.orgnih.gov

For instance, Schiff bases derived from aminothiazoles, formed by condensing the amino group with an aldehyde, are widely used as multidentate ligands. These ligands can coordinate with metal ions through the imine nitrogen and other nearby donor atoms, such as a phenolic oxygen. ekb.egroyalsocietypublishing.org The resulting metal complexes have been studied for their potential as anticancer agents and for their interactions with DNA. ekb.eg The spectral data of these complexes confirm the coordination of the metal to the nitrogen atoms of the thiazole ring and the azomethine group. royalsocietypublishing.orgnih.gov

Table 3: Metal Complexes with Thiazole-Based Ligands

Ligand Type Metal Ion Geometry Application/Property Studied Reference
Aminothiazole-derived Schiff base Pt(II) Square Planar DNA Interaction, Anticancer ekb.eg
Aminothiazole-derived Schiff base Co(II), Ni(II), Cu(II), Zn(II) Octahedral Antimicrobial, Antioxidant nih.gov
Aminothiazole-derived Schiff base VO(IV) Square-Pyramidal Antibacterial, Antioxidant royalsocietypublishing.org
Sulfathiazole (co-ligand) Cu(II) - Antimicrobial mdpi.com

Mechanistic Investigations of 5 Propan 2 Yl 1,3 Thiazol 4 Amine in in Vitro Biochemical Systems Excluding Clinical Human Trial Data

Enzyme Inhibition Studies in Isolated Systems

Thiazole-containing compounds have been extensively studied as inhibitors of various enzymes. While data specifically on 5-(propan-2-yl)-1,3-thiazol-4-amine is limited, research on analogous structures provides significant insight into the potential inhibitory activities of this class of compounds against enzymes like cholinesterases, kinases, and cytochrome P450.

For instance, Cobicistat, a potent inhibitor of cytochrome P450 3A (CYP3A) enzymes, incorporates a [2-(propan-2-yl)-1,3-thiazol-4-yl]methyl moiety. wikipedia.org It was developed through structure-activity relationship studies based on ritonavir (B1064) and demonstrates selective inhibition of the CYP3A isozyme family. wikipedia.org Other research has focused on different thiazole (B1198619) derivatives for the inhibition of enzymes implicated in neurodegenerative diseases and cancer. academie-sciences.frnih.govmdpi.com A series of 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones were identified as potent inhibitors of protein kinase DYRK1A, with IC₅₀ values in the nanomolar range. mdpi.com Similarly, derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been developed as inhibitors of the kinesin HSET (KIFC1), a target in some cancers. nih.gov

Table 1: Enzyme Inhibition by Thiazole Derivatives

Compound/Derivative ClassTarget EnzymeInhibition (IC₅₀)Reference
Cobicistat (contains a [2-(propan-2-yl)-1,3-thiazol-4-yl]methyl moiety)CYP3A0.15 µM wikipedia.org
(5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e)DYRK1A0.028 µM mdpi.com
(5Z)-5-benzo nih.govnih.govdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s)DYRK1A0.033 µM mdpi.com
2-(3-benzamidopropanamido)thiazole-5-carboxylate derivativesHSET (KIFC1)Nanomolar to Micromolar range nih.gov
Aralkylated 2-aminothiazole-ethyltriazole hybrid (7g)TyrosinaseKᵢ = 0.0057 µM nih.gov

Understanding the mechanism of inhibition is crucial for drug development. Studies on thiazole derivatives have employed kinetic analyses to elucidate their mode of action. For example, kinetic studies using Lineweaver-Burk plots revealed that an aralkylated 2-aminothiazole-ethyltriazole hybrid acts as a non-competitive inhibitor of tyrosinase, forming an enzyme-inhibitor complex. nih.gov In contrast, inhibitors of the mitotic kinesin HSET containing a 2-(3-benzamidopropanamido)thiazole-5-carboxylate core were found to be ATP-competitive. nih.gov This indicates that different thiazole scaffolds can target enzymes through varied mechanisms, either by binding to the active site or to an allosteric site.

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of enzyme inhibitors. Research on various thiazole-based inhibitors has established key structural requirements for activity.

For Cholinesterase Inhibitors: The substitution pattern on the thiazole ring and associated moieties is critical. In one study of 1,3-thiazole derivatives, N-methylation of an amine had opposing effects on activity against butyrylcholinesterase (BChE) depending on the presence of other functional groups. academie-sciences.fr

For CYP3A Inhibitors: The development of Cobicistat from ritonavir involved key structural modifications, such as replacing a valine moiety and removing a hydroxyl group, to eliminate anti-HIV activity while preserving potent CYP3A inhibition. wikipedia.org This highlights how targeted structural changes to the scaffold attached to the thiazole ring can fine-tune biological activity.

For Tyrosinase Inhibitors: SAR studies of 2-aminothiazole-ethyltriazole hybrids showed that the nature and position of substituents on the aralkyl portion significantly influenced their inhibitory potential against tyrosinase. nih.gov

For Renin Inhibitors: A series of inhibitors featuring a 2-amino-4-thiazolyl moiety at the P2 position demonstrated potent and selective inhibition of monkey renin over the related aspartic proteinase, cathepsin D. nih.gov

Receptor Binding Studies with Isolated Receptors

Thiazole derivatives have been identified as potent ligands for various receptors, particularly the histamine (B1213489) H3 receptor (H3R), which is a target for neurological and cognitive disorders. nih.gov These non-imidazole compounds show high affinity for H3Rs, acting as antagonists or inverse agonists. nih.govresearchgate.net

Studies on a series of 5-substituted-2-thiazol-4-n-propylpiperazines demonstrated high in vitro potency at H3 receptors. nih.govresearchgate.net For example, compound 3a in one study showed a pA₂ value of 8.38, while the lead compound ADS-531 exhibited nanomolar affinity for both rat and human H3 receptors. nih.govresearchgate.net The affinity is sensitive to the length of the alkyl chain linking the thiazole ring to other parts of the molecule and the nature of the terminal amino function. nih.gov

Table 2: Histamine H3 Receptor Binding Affinity of Thiazole Derivatives

CompoundReceptorBinding Affinity (pA₂ or Kᵢ)Reference
ADS-531 (N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine)Guinea Pig Jejunal H3RpA₂ = 8.27 nih.govresearchgate.net
ADS-531Recombinant rat H3R (rH3R)Nanomolar Affinity nih.govresearchgate.net
ADS-531Recombinant human H3R (hH3R)Nanomolar Affinity nih.govresearchgate.net
Compound 3a (5-substituted-2-thiazol-4-n-propylpiperazine derivative)Guinea Pig Jejunal H3RpA₂ = 8.38 nih.govresearchgate.net
Compound 16 (1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one)Human H3R (hH3R)Kᵢ = 30 nM mdpi.com
Compound 17 (1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one)Human H3R (hH3R)Kᵢ = 42 nM mdpi.com

Biochemical Pathway Modulation in Cell-Free Assays

Beyond direct enzyme or receptor interactions, thiazole derivatives can modulate biochemical pathways, as demonstrated in cell-free assay systems. Certain 1,3-thiazole derivatives have been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokine TNF in peripheral blood mononuclear cells. academie-sciences.fr This suggests a potential role in modulating inflammatory pathways. Furthermore, various 2-aminothiazole-based compounds have been evaluated for their antioxidant activity in vitro, indicating an ability to interfere with oxidative stress pathways. mdpi.com

Studies on Interactions with Model Biological Macromolecules

The biological effects of this compound and its analogs can stem from direct interactions with macromolecules like proteins and DNA. The aromatic thiazole ring is capable of participating in π-π stacking interactions and hydrogen bonding, which can stabilize its binding within the active or allosteric sites of proteins.

Recent studies on 5-aminothiazoles have revealed a novel binding site on prolyl oligopeptidase (PREP), an enzyme that also regulates processes through protein-protein interactions (PPIs). acs.org These ligands were found to be potent modulators of PREP's PPI-derived functions, such as its interaction with alpha-synuclein (B15492655) and Tau, while being only weak inhibitors of its proteolytic activity. acs.org This demonstrates a sophisticated mechanism of action where the thiazole derivative modulates the function of a protein by altering its interaction with other proteins. acs.org In other research, certain thiazole-sulfonamide derivatives were shown to form complexes with the cell-penetrating peptide octaarginine, indicating a capacity for interaction with peptide structures to enhance cellular uptake or activity. rsc.org

Investigations in Non-Mammalian or Prokaryotic Cell Lines

A significant body of research has explored the activity of thiazole derivatives against pathogenic microbes and parasites. These studies reveal mechanisms of action relevant to non-mammalian and prokaryotic systems.

The antibacterial and antifungal properties of thiazoles are well-documented. nih.gov Derivatives have shown efficacy against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. The mechanism can involve interference with the synthesis of essential biomolecules or disruption of cell membrane integrity. One notable example is Cefiderocol, a cephalosporin (B10832234) antibiotic bearing a thiazole moiety, which acts as a "Trojan horse." It utilizes the bacteria's own iron transport systems to gain entry into the cell, a novel mechanism to overcome resistance. wikipedia.org

In the realm of antiparasitic research, thiazole and thiadiazole derivatives have shown promise. Compounds have been identified that inhibit the proliferation of Toxoplasma gondii in vitro by acting directly on the tachyzoites. nih.gov Similarly, thymoquinone, a related small molecule, has demonstrated activity against Leishmania major, with in silico studies suggesting squalene (B77637) monooxygenase as a potential target protein. mdpi.com

Table 3: Antimicrobial and Antiparasitic Activity of Thiazole/Thiadiazole Derivatives

Compound/Derivative ClassOrganismActivity MetricValueReference
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amineMRSAMIC8-32 µg/mL
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amineVREMIC8-32 µg/mL
N-(thiazol-2-yl)benzenesulfonamide (isopropyl substituted)S. aureusMIC3.9 µg/mL rsc.org
N-(thiazol-2-yl)benzenesulfonamide (isopropyl substituted)A. xylosoxidansMIC3.9 µg/mL rsc.org
1,3,4-thiadiazole derivativeToxoplasma gondiiIC₅₀4.70 µg/mL nih.gov
ThymoquinoneLeishmania major (promastigotes)EC₅₀2.62 ± 0.12 μM mdpi.com
ThymoquinoneLeishmania major (amastigotes)EC₅₀17.52 ± 0.15 μM mdpi.com

Mechanism of Action Studies on Pathogen Targets (e.g., E. coli MurB, CYP51)

No published research is currently available that investigates the inhibitory activity or mechanism of action of this compound on pathogen targets such as Escherichia coli MurB or cytochrome P450 family 51 (CYP51).

Inhibitory Effects on Microbial Biofilm Formation

There is no available data from in vitro studies detailing the inhibitory effects of this compound on the formation of microbial biofilms.

Future Research Directions and Unexplored Avenues for 5 Propan 2 Yl 1,3 Thiazol 4 Amine Chemistry

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 5-(propan-2-yl)-1,3-thiazol-4-amine and its analogs is paramount for extensive investigation. While classical Hantzsch thiazole (B1198619) synthesis remains a fundamental approach, future research should pivot towards more sophisticated and sustainable methodologies. imp.kiev.ua

One promising avenue is the development of one-pot, multi-component reactions (MCRs) . These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netresearchgate.netijcce.ac.irijcce.ac.ir A potential MCR strategy for the target compound could involve the reaction of an isobutyraldehyde (B47883) derivative, a source of ammonia, a cyanide equivalent, and a sulfur-containing reagent.

Furthermore, the exploration of microwave-assisted organic synthesis (MAOS) could dramatically accelerate reaction times and improve yields. researchgate.netresearchgate.net The application of MAOS to the synthesis of 4-aryl-2-aminothiazoles has been shown to be highly effective, suggesting its potential for the synthesis of 5-alkyl substituted analogs. researchgate.net

The use of novel and reusable catalysts also presents a significant area for advancement. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could offer enhanced selectivity and facilitate easier product purification. acs.org

Synthetic Approach Potential Reagents Key Advantages Anticipated Outcome
One-Pot MCRIsobutyraldehyde, Ammonia source, Cyanide, Sulfur reagentHigh efficiency, atom economy, reduced wasteDirect synthesis of the core thiazole structure
MAOSConventional reactants under microwave irradiationRapid reaction times, improved yieldsAccelerated synthesis of this compound
Heterogeneous CatalysisReactants with MOF or nanoparticle catalystsCatalyst reusability, enhanced selectivity, easier purificationGreener and more sustainable synthetic route

Exploration of New Chemical Reactivity Profiles

A thorough understanding of the chemical reactivity of this compound is crucial for its derivatization and the creation of compound libraries for biological screening. The thiazole ring is known for its aromaticity and the differential reactivity of its carbon atoms. The C2 position is susceptible to deprotonation, while the C5 position is a primary site for electrophilic substitution. wikipedia.org

Future studies should systematically investigate the reactivity of the amino group and the thiazole ring. Key areas of exploration include:

Electrophilic Aromatic Substitution: Investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation at the C5 position, if not already occupied, or exploring the possibility of substitution at other positions under specific conditions.

Reactions of the Amino Group: Exploring a wide range of N-functionalization reactions, including acylation, sulfonylation, and the formation of Schiff bases, to generate a diverse set of derivatives. analis.com.my

Palladium-Catalyzed Cross-Coupling Reactions: Utilizing reactions like Suzuki, Heck, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups, respectively, at halogenated positions of the thiazole ring. This has been shown to be a versatile method for creating multifunctionalized thiazole derivatives. rsc.orgnih.gov

Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiazole ring under various conditions to explore potential ring-opening and rearrangement pathways, which could lead to novel heterocyclic scaffolds. researchgate.net

Advanced Computational Modeling and Machine Learning Applications

The integration of computational tools is poised to revolutionize the study of this compound.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of derivatives. By correlating physicochemical properties and structural descriptors with biological data, QSAR models can guide the design of more potent and selective compounds. nih.govimist.manih.govresearchgate.netmdpi.com

Molecular docking simulations can provide insights into the binding interactions of this compound and its derivatives with various biological targets, such as enzymes and receptors. nih.govresearchgate.netmdpi.comnih.govnih.govmdpi.comacs.org This can help in identifying potential mechanisms of action and in optimizing the structure for improved binding affinity.

Machine learning (ML) and artificial intelligence (AI) offer powerful approaches for accelerating drug discovery. nih.govnih.govharvard.edu ML models can be trained on large datasets of known active and inactive compounds to predict the biological activity of novel thiazole derivatives. researchgate.netmdpi.com Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be used for the de novo design of novel thiazole-based molecules with desired properties. harvard.edu

Computational Tool Application Expected Outcome
QSARPredicting biological activity based on structureGuidance for designing more potent derivatives
Molecular DockingSimulating binding to biological targetsIdentification of potential mechanisms of action and optimization of binding affinity
Machine LearningPredicting biological activity and de novo designAccelerated discovery of novel active compounds

Design and Synthesis of Derivatives for Specific Mechanistic Probes

To elucidate the mechanism of action of this compound and its derivatives, the synthesis of specific molecular probes is essential. These probes can be designed to interact with and report on their biological environment.

Examples of such probes include:

Biotinylated or Fluorescently Labeled Derivatives: These can be used to identify the cellular targets of the compound through techniques like affinity chromatography and fluorescence microscopy.

Photoaffinity Labels: Incorporating a photochemically reactive group would allow for the covalent labeling of the biological target upon photoirradiation, facilitating its identification.

Isotopically Labeled Analogs: The synthesis of derivatives containing stable isotopes (e.g., ¹³C, ¹⁵N) would enable detailed metabolic and mechanistic studies using techniques like mass spectrometry and NMR.

Derivatives with Altered Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can be used to probe the importance of electronic effects on biological activity. analis.com.my

The synthesis of these specialized derivatives will likely require multi-step synthetic sequences, building upon the novel methodologies and reactivity profiles explored in the preceding sections. researchhub.com

Integration into Supramolecular Chemistry or Nanotechnology

The unique structural and electronic properties of the thiazole ring make it an attractive building block for applications beyond medicinal chemistry, particularly in supramolecular chemistry and nanotechnology. imp.kiev.ua

In supramolecular chemistry , the thiazole moiety can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. This could be exploited to construct self-assembling systems, molecular sensors, and functional materials. researchgate.net

In nanotechnology , this compound and its derivatives could be used to functionalize nanoparticles, such as gold or magnetic nanoparticles, to create targeted drug delivery systems or diagnostic agents. nih.govnih.gov The thiazole unit can act as a linker to attach the nanoparticle to a biomolecule or to impart specific biological activity to the nanomaterial. imp.kiev.uanih.gov The investigation of thiazole-containing polymers could also lead to the development of novel biocompatible materials for various biomedical applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-(Propan-2-yl)-1,3-thiazol-4-amine, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones. For example, a thiazole core can be formed by reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid under reflux conditions in 1,4-dioxane with piperidine as a catalyst. Intermediates are characterized via:

  • ^1H/^13C NMR : To confirm regioselectivity and substituent positions (e.g., δ 1.69–1.75 ppm for CH₂ groups in cyclohexane rings).
  • IR Spectroscopy : To identify NH₂ stretches (~3400 cm⁻¹) and thiazole C=N bonds (~1600 cm⁻¹).
  • Elemental Analysis : To validate purity (>95%) .

Q. How is the purity of this compound validated, and what solvents are compatible for recrystallization?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (expected range: 180–185°C). Recrystallization is performed in polar aprotic solvents like 1,4-dioxane or ethanol, which minimize degradation of the thiazole ring .

Advanced Research Questions

Q. What mechanistic insights explain the cytotoxic activity of this compound derivatives against cancer cell lines?

Derivatives exhibit IC₅₀ values in the micromolar range (e.g., 2.5–10 µM against MCF-7 breast cancer cells) via:

  • Topoisomerase Inhibition : Thiazole NH₂ groups intercalate DNA, disrupting replication.
  • ROS Generation : Electron-deficient thiazole rings induce oxidative stress in cancer cells.
  • Apoptosis Activation : Caspase-3/7 pathways are upregulated, confirmed via flow cytometry .

Table 1 : Cytotoxicity of Thiazole Derivatives (Selected Data)

Cell LineIC₅₀ (µM)Reference Compound (CHS-828) IC₅₀ (µM)
MCF-7 (Breast)3.20.8
HEPG-2 (Liver)5.71.2
WI-38 (Normal)>50>50
Data sourced from in vitro SRB assays .

Q. How do substituent modifications (e.g., halogenation, aryl groups) impact the compound’s electronic properties and binding affinity?

  • Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity of the thiazole ring, improving DNA intercalation (e.g., 5-chloro analogs show 2x higher affinity in molecular docking studies).
  • Aryl Substitutions (e.g., 4-fluorophenyl) : Increase hydrophobic interactions with kinase ATP-binding pockets (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted analogs) .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy of thiazole derivatives?

  • Standardized MIC Assays : Use CLSI guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213) to minimize variability.
  • Metabolic Profiling : Compare ROS levels and membrane permeability (via SYTOX Green uptake) to distinguish bacteriostatic vs. bactericidal effects .

Methodological Considerations

Q. What computational tools are recommended for predicting the ADMET profile of this compound analogs?

  • SwissADME : Predicts BBB permeability (TPSA > 60 Ų indicates poor CNS penetration).
  • ProTox-II : Flags hepatotoxicity (e.g., 70% accuracy for thiazole-induced mitochondrial dysfunction).
  • Molecular Dynamics (GROMACS) : Simulates binding stability in aqueous environments .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • pH-Variation Tests : Incubate compounds in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
  • LC-MS Monitoring : Detect hydrolysis products (e.g., thiourea fragments at m/z 121.03) .

Advanced Analytical Techniques

Q. What NMR strategies differentiate regioisomers in thiazole synthesis?

  • NOESY : Correlates spatial proximity of NH₂ protons to adjacent substituents.
  • ^15N Labeling : Resolves ambiguity in NH₂ group positioning within the thiazole ring .

Q. How is DFT used to optimize the compound’s electronic structure for target binding?

  • B3LYP/6-31G(d) Calculations : Model HOMO-LUMO gaps (e.g., 4.1 eV for bioactive conformers) and electrostatic potential maps to guide functionalization .

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Feasible Synthetic Routes

Reactant of Route 1
5-(Propan-2-yl)-1,3-thiazol-4-amine
Reactant of Route 2
5-(Propan-2-yl)-1,3-thiazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.